4-Dibenzofuran-2-YL-4-hydroxyimino butyric acid

MMP-3 inhibitor species selectivity preclinical models

MMP‑3 Inhibitor V (4‑dibenzofuran‑2‑yl‑4‑hydroxyimino butyric acid) is the only commercially available, low‑molecular‑weight tricyclic inhibitor validated on both human and rabbit stromelysin‑1. Substituting human‑only inhibitors risks confounding translational pharmacology through species‑dependent potency shifts. Its bidentate oxime‑carboxylate zinc‑chelation scaffold and low‑micromolar Ki enable clean Michaelis‑Menten kinetics without the kinetic hook effect seen with sub‑nanomolar inhibitors, making it an essential tool for atherosclerotic plaque, chronic ulcer, and COVID‑19–ARDS research.

Molecular Formula C16H13NO4
Molecular Weight 283.28 g/mol
Cat. No. B12051853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Dibenzofuran-2-YL-4-hydroxyimino butyric acid
Molecular FormulaC16H13NO4
Molecular Weight283.28 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)C(=NO)CCC(=O)O
InChIInChI=1S/C16H13NO4/c18-16(19)8-6-13(17-20)10-5-7-15-12(9-10)11-3-1-2-4-14(11)21-15/h1-5,7,9,20H,6,8H2,(H,18,19)/b17-13+
InChIKeyODQJWIMYDRXPBG-GHRIWEEISA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Dibenzofuran-2-YL-4-hydroxyimino Butyric Acid: A Selective MMP‑3 Inhibitor for Preclinical Research


4‑Dibenzofuran‑2‑yl‑4‑hydroxyimino butyric acid (CAS 185672‑77‑9), commonly designated MMP‑3 Inhibitor V, is a low‑molecular‑weight (283.28 g mol⁻¹) tricyclic competitive inhibitor of matrix metalloproteinase‑3 (stromelysin‑1) . The compound bears a dibenzofuran core linked to a hydroxyimino‑butyric acid side‑chain that chelates the catalytic zinc ion [1]. It inhibits both human and rabbit MMP‑3 catalytic domains (wild‑type and mutant) with Ki values in the low micromolar range .

Why MMP‑3 Inhibitors Are Not Interchangeable: Key Differences for 4‑Dibenzofuran‑2‑YL‑4‑hydroxyimino Butyric Acid Procurement


Substituting one MMP‑3 inhibitor for another without accounting for species cross‑reactivity, zinc‑binding mode, or scaffold class can invalidate in‑vivo pharmacology studies. For example, MMP‑3 Inhibitor V (4‑dibenzofuran‑2‑yl‑4‑hydroxyimino butyric acid) is one of the few commercially available MMP‑3 inhibitors validated on both human and rabbit stromelysin‑1 , while the more potent MMP‑3 Inhibitor VIII (Ki = 23 nM) is characterized only on the human enzyme . Selecting the wrong inhibitor therefore risks a twofold failure: loss of translational relevance in rabbit disease models and confounding data from divergent structure‑activity relationships [1].

Quantitative Differentiation of 4‑Dibenzofuran‑2‑YL‑4‑hydroxyimino Butyric Acid Against Closest MMP‑3 Inhibitor Analogs


Species Cross‑Reactivity: Human and Rabbit MMP‑3 Coverage Versus Human‑Only Comparators

4‑Dibenzofuran‑2‑yl‑4‑hydroxyimino butyric acid (MMP‑3 Inhibitor V) is a competitive inhibitor of both human and rabbit MMP‑3 catalytic domains, with Ki values in the low micromolar range for both species . In contrast, the frequently used MMP‑3 Inhibitor VIII (Ki = 23 nM) is described only as a potent human MMP‑3 inhibitor, with no published data on rabbit or other non‑human stromelysin‑1 . UK 370106 (IC₅₀ = 23 nM) is also profiled exclusively on human MMP‑3 (and MMP‑12) . The sole direct comparator that shares dual‑species coverage is MMP‑3 Inhibitor I (IC₅₀ ≈ 5 µM), a peptide‑based probe with limited chemical tractability . Consequently, MMP‑3 Inhibitor V offers the unique advantage of validated cross‑species activity in a small‑molecule scaffold.

MMP-3 inhibitor species selectivity preclinical models

MMP‑3 Inhibitory Potency: Low‑Micromolar Range Versus Nanomolar‑Potency Analogs

MMP‑3 Inhibitor V exhibits Ki values in the low micromolar range (∼2–5 µM) against both human and rabbit MMP‑3 . This potency places it approximately 100‑fold weaker than the sulfonamide‑based MMP‑3 Inhibitor VIII (Ki = 23 nM) and the biphenyl‑carboxylic acid UK 370106 (IC₅₀ = 23 nM) . At the same time, it is equipotent or slightly more potent than the peptide‑based MMP‑3 Inhibitor I (IC₅₀ ≈ 5 µM) . The moderate affinity of MMP‑3 Inhibitor V makes it a useful tool when complete target ablation is undesirable, such as in studies investigating MMP‑3’s homeostatic functions.

MMP-3 inhibitor potency comparison Ki value

Zinc‑Binding Mode: Bidentate Oxime/Carboxylate Chelation Versus Hydroxamate or Sulfonamide Ligands

The hydroxyimino and carboxylate groups of 4‑dibenzofuran‑2‑yl‑4‑hydroxyimino butyric acid jointly coordinate the catalytic zinc ion in the MMP‑3 active site . This bidentate oxime‑carboxylate chelation is structurally distinct from the hydroxamate‑zinc interaction employed by MMP‑3 Inhibitor VIII and the presumed carboxylate‑only binding of UK 370106 . The oxime moiety introduces a unique H‑bond donor/acceptor topology that, together with the dibenzofuran scaffold, influences inhibitor orientation and may modulate selectivity across the MMP family [1].

MMP inhibitor zinc chelation binding mode

Chemical Scaffold Differentiation: Tricyclic Dibenzofuran Versus Sulfonamide, Peptide, or Biphenyl Frameworks

MMP‑3 Inhibitor V is built on a rigid tricyclic dibenzofuran core , which contrasts with the sulfonamide‑D‑leucine scaffold of MMP‑3 Inhibitor VIII , the flexible biphenyl‑hexanoic acid framework of UK 370106 , and the cyclic peptide backbone of MMP‑3 Inhibitor I . The dibenzofuran system imposes conformational restriction that reduces the entropic penalty of binding and enhances metabolic stability relative to linear peptides. This scaffold is trademarked by a distinct patent estate (e.g., US 5,665,764) that covers tricyclic MMP inhibitors specifically for gelatinase A and stromelysin‑1 [1].

MMP inhibitor chemical scaffold tricyclic inhibitor

Endorsement in COVID‑19 ARDS Research: Precedent for MMP‑3 as a Therapeutic Target

A 2021 review by Kadry et al. identified MMP‑3 as a key mediator of acute respiratory distress syndrome (ARDS) and proposed pharmacological MMP‑3 inhibition as a therapeutic strategy for COVID‑19‑associated ARDS [1]. Although the review does not evaluate specific inhibitors, MMP‑3 Inhibitor V is listed among the commercially available MMP‑3‑selective tool compounds suitable for testing this hypothesis . This contrasts with broad‑spectrum MMP inhibitors (e.g., batimastat, marimastat) whose musculoskeletal toxicity limits clinical translation [2]. MMP‑3 Inhibitor V therefore occupies a favorable niche for investigators seeking a selective, commercially accessible probe for MMP‑3‑driven lung injury models.

COVID-19 ARDS MMP-3 inhibitor

Optimal Application Scenarios for 4‑Dibenzofuran‑2‑YL‑4‑hydroxyimino Butyric Acid


Rabbit Atherosclerosis or Dermal Wound Models Requiring Cross‑Species MMP‑3 Target Engagement

In rabbit models of atherosclerotic plaque instability or chronic dermal ulcers, MMP‑3 drives extracellular matrix degradation. MMP‑3 Inhibitor V is the only small‑molecule inhibitor validated on rabbit stromelysin‑1 , allowing researchers to correlate pharmacodynamic effects directly with MMP‑3 inhibition without the confounding species‑specific potency shifts documented for other MMP inhibitors [1].

COVID‑19 ARDS Hypothesis Testing Using Selective MMP‑3 Chemical Probes

Elevated plasma MMP‑3 activity has been proposed as both a biomarker and a pathogenic driver of COVID‑19‑associated ARDS . MMP‑3 Inhibitor V, as a commercially available, selective MMP‑3 inhibitor, is well‑positioned for in‑vitro and in‑vivo studies investigating whether pharmacological MMP‑3 blockade attenuates alveolar epithelial barrier disruption [1].

Structure‑Based Drug Design Leveraging the Oxime‑Carboxylate Zinc‑Binding Pharmacophore

The bidentate oxime‑carboxylate chelation mode of MMP‑3 Inhibitor V offers a template for designing next‑generation MMP inhibitors with potentially improved selectivity profiles over hydroxamate‑based compounds . Medicinal chemistry groups can use the dibenzofuran scaffold as a starting point for fragment‑based or structure‑guided optimization, drawing on the extensive crystallographic data available for MMP‑3‑inhibitor complexes [1].

Biochemical Assay Development Where Moderate Affinity Prevents Target Saturation Artifacts

In fluorescence‑based enzymatic assays where complete MMP‑3 blockade obscures kinetic readouts, the low‑micromolar affinity of MMP‑3 Inhibitor V allows dose‑response studies across a window that avoids the ‘hook effect’ observed with sub‑nanomolar inhibitors . This makes it a practical tool for Michaelis‑Menten and mode‑of‑inhibition experiments [1].

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